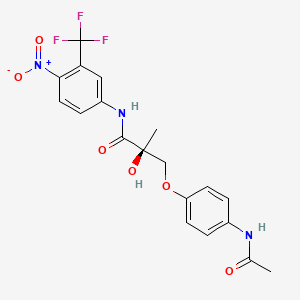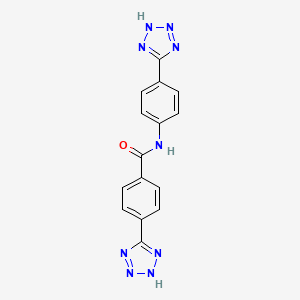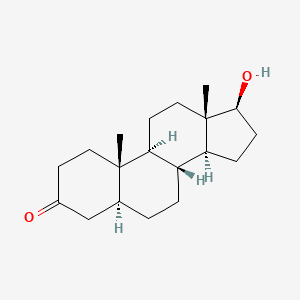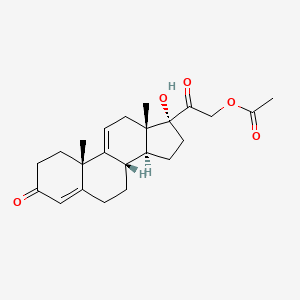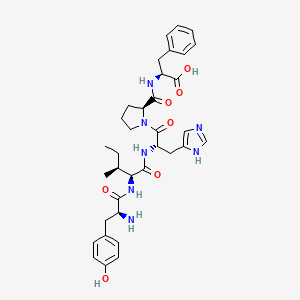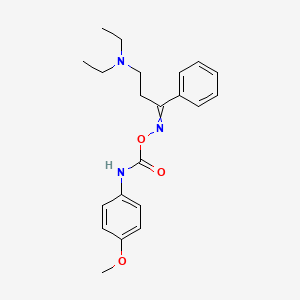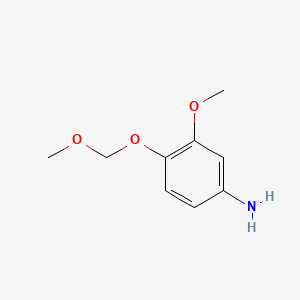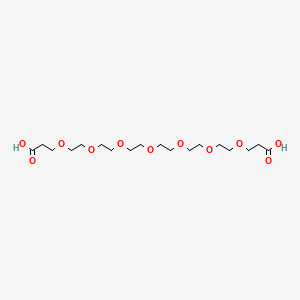
Bis-PEG7-acid
説明
Bis-PEG7-acid is a PEG derivative containing two terminal carboxylic acid groups. The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
Bis-PEG7-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs. Bis-PEG6-propionic acid is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .Molecular Structure Analysis
The molecular formula of Bis-PEG7-acid is C18H34O11 .Chemical Reactions Analysis
The terminal carboxylic acids of Bis-PEG7-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis
The molecular weight of Bis-PEG7-acid is 426.5 g/mol. It has a high solubility due to the hydrophilic PEG spacer .科学的研究の応用
Synthesis and Stability Enhancement :
- Bis-PEG derivatives have been synthesized for enhancing the stability of nanoparticles in extreme conditions, such as varying pH levels and high electrolyte concentrations. This has implications for their use in bio-related studies where stability against degradation is crucial (Stewart et al., 2010).
- In another study, Bis-PEG compounds were involved in the synthesis of degradable PEG platforms with acid sensitivity at physiologically relevant pH. This finding is significant for drug delivery systems where controlled degradation is necessary (Su et al., 2018).
Catalytic Applications :
- Bis-PEG derivatives have been used as biodegradable and reusable solid acid catalysts for the synthesis of various chemical compounds, highlighting their role in green chemistry (Siddiqui & Khan, 2013).
- Another study used PEG derivatives as catalysts in the extraction-separation of ions, demonstrating their utility in improving the efficiency of metal ion separation processes (Heidari et al., 2015).
Medical and Pharmaceutical Applications :
- PEG derivatives have been used to enhance the solubility and efficacy of anticancer drugs, indicating their potential as carriers in drug delivery systems (Khandare et al., 2006).
- They have also been involved in the PEGylation of proteins, a process crucial for increasing the therapeutic efficacy of protein-based medicines (Brocchini et al., 2008).
Electrochemistry :
- Research has demonstrated the role of PEG derivatives in copper electrodeposition, which is essential in the manufacturing of electronic components (Tan & Harb, 2003).
Photocatalysis :
- Studies have shown the use of PEG derivatives in the synthesis of photocatalytic materials for environmental applications, such as water purification and air treatment (Zhu et al., 2011).
Safety And Hazards
When handling Bis-PEG7-acid, avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
While specific future directions for Bis-PEG7-acid are not mentioned in the retrieved papers, the use of PEG-based linkers like Bis-PEG7-acid in the synthesis of PROTACs and ADCs is a promising area of research. These compounds have the potential to improve the selectivity and efficacy of targeted therapies .
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O11/c19-17(20)1-3-23-5-7-25-9-11-27-13-15-29-16-14-28-12-10-26-8-6-24-4-2-18(21)22/h1-16H2,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUREXAVZVVOJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-PEG7-acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



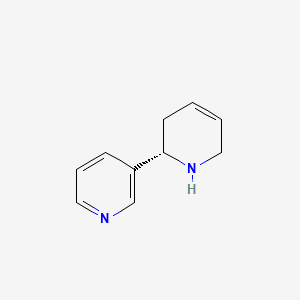
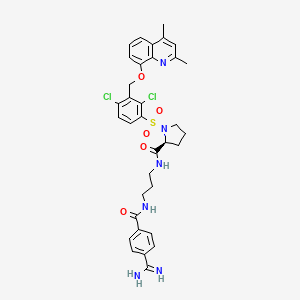
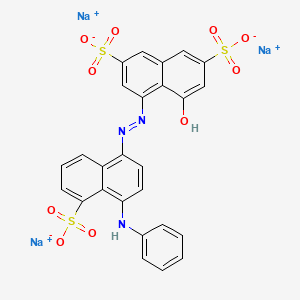
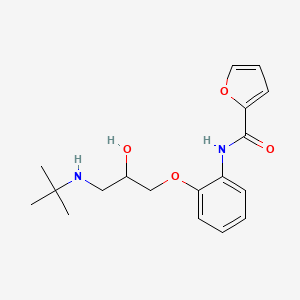
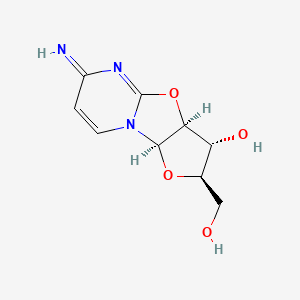
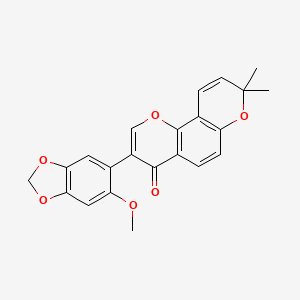
![[4-[4-[(Z)-C-(4-bromophenyl)-N-ethoxy-carbonimidoyl]-1-piperidyl]-4-methyl-1-piperidyl]-(2,4-dimethyl-1-oxido-pyridin-1-ium-3-yl)methanone](/img/structure/B1667390.png)
